3,5-Dimethylbenzo[d]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3 |
InChI Key |
MSIJMMGTNBZWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Dimethylbenzo D Isothiazole and Its Derivatives
De Novo Synthetic Routes to the Benzo[d]isothiazole Core
The construction of the benzo[d]isothiazole scaffold is the foundational step in the synthesis of its derivatives. Modern organic synthesis has produced a variety of methods starting from diverse aromatic precursors. These strategies can be broadly categorized based on the type of bond formation and the nature of the starting materials.
Intramolecular Cyclization and Annulation Strategies for Benzo[d]isothiazoles
Intramolecular cyclization, where a single molecule containing all the necessary atoms undergoes ring closure, is a powerful and common strategy for forming the benzo[d]isothiazole ring. A prominent example involves the intramolecular oxidative N–S bond formation starting from 2-mercaptobenzamide precursors. mdpi.com This transformation is frequently facilitated by transition metal catalysts. For instance, a copper(I)-catalyzed method using oxygen as the sole oxidant enables the efficient synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in excellent yields. mdpi.com The reaction proceeds via an oxidative dehydrogenative cyclization, coupling the N-H and S-H bonds. mdpi.com
Annulation reactions, where a new ring is fused onto an existing one, provide another elegant route. A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been developed for the assembly of various benzo[d]isothiazoles. arkat-usa.org This method utilizes a [Cp*Rh(MeCN)3][SbF6]2 catalyst and a silver acetate (B1210297) oxidant to achieve the transformation, which proceeds through a C-H activation mechanism. arkat-usa.org Additionally, [4+2] annulation reactions of 3-substituted benzo[d]isothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes have been reported for creating more complex spiropyridazine-benzosultams, demonstrating the versatility of the benzo[d]isothiazole core in further ring-forming reactions. nih.gov
Table 1: Selected Intramolecular Cyclization and Annulation Reactions for Benzo[d]isothiazole Synthesis
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| 2-Mercaptobenzamides | Oxidative Dehydrogenative Cyclization | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | Forms N-S bond via N-H/S-H coupling. mdpi.com | mdpi.com |
| Benzimidates | Oxidative Annulation | [Cp*Rh(MeCN)₃][SbF₆]₂, AgOAc, S₈ | Benzo[d]isothiazoles | Involves C-H activation. arkat-usa.org | arkat-usa.org |
| Phenolic Azomethines | Intramolecular Cyclization | Dess-Martin Periodinane (DMP) | Benzothiazoles/Benzoxazoles | Rapid reaction at ambient temperature. organic-chemistry.org | organic-chemistry.org |
| 3-Substituted Benzo[d]isothiazole 1,1-dioxides | [4+2] Annulation | Et₃N | Spiropyridazine-benzosultams | Forms a new fused pyridazine (B1198779) ring. nih.gov | nih.gov |
Synthesis from Sulfur- and Nitrogen-Containing Precursors
The most prevalent strategies for constructing the benzo[d]isothiazole ring begin with aromatic substrates that are pre-functionalized with both nitrogen and sulfur atoms. arkat-usa.org This approach simplifies the key ring-closing step to the formation of a single N-S bond. As mentioned previously, 2-mercaptobenzamides are ideal substrates in this category. Their cyclization to form benzo[d]isothiazol-3(2H)-ones is a well-established method, often proceeding through an intramolecular oxidative N-S bond formation. mdpi.comarkat-usa.org
Another pathway starts from aryl tert-butyl sulfoxides. A method involving an N-bromosuccinimide (NBS)-induced activation of these sulfoxides leads to the formation of benzo[d]isothiazole derivatives through a Wittig-like reaction mechanism. arkat-usa.org Intermolecular approaches also exist, where 2-halobenzamides react with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a transition metal catalyst, typically copper. mdpi.com These reactions form the C-S and N-S bonds in a cascade process to build the heterocyclic ring. mdpi.com
Catalyst-Free and Transition-Metal-Free Approaches to Benzo[d]isothiazole Synthesis
To enhance the environmental sustainability and cost-effectiveness of synthesis, significant research has been directed toward catalyst-free and transition-metal-free methods. researchgate.netresearchgate.net One such approach involves the reaction of ortho-haloarylamidines with elemental sulfur. This one-pot synthesis proceeds through an oxidative N-S/C-S bond formation, although it requires high temperatures (135 °C) and long reaction times to achieve the desired cyclization. arkat-usa.org
A more recent metal-free method involves the cycloaddition reaction between an in-situ generated benzyne (B1209423) and a 1,2,5-thiadiazole. This approach allows for the synthesis of a diverse range of benzo[d]isothiazoles with yields up to 97% by varying the precursors for both reactants. arkat-usa.org For the synthesis of benzo[d]isothiazol-3(2H)-ones, a metal-free oxidative cyclization of 2-mercaptobenzamides can be achieved using potassium bromide (KBr) as a catalyst under an oxygen atmosphere. mdpi.comnih.gov Mechanistic studies suggest that KBr is oxidized to bromine, which then facilitates the disulfide bond formation and subsequent cyclization. mdpi.com Electrochemical methods have also emerged as a green alternative, enabling the dehydrogenative cyclization of 2-mercaptobenzamides via intramolecular N-S bond formation in an undivided cell, producing hydrogen gas as the only byproduct. mdpi.com
Regioselective Introduction of Dimethyl Groups onto the Benzo[d]isothiazole Scaffold
To synthesize the specific target compound, 3,5-dimethylbenzo[d]isothiazole, the two methyl groups must be installed at the correct positions. This can be achieved either by functionalizing a pre-formed benzo[d]isothiazole ring or, more commonly, by starting the synthesis with an aromatic precursor that already contains the dimethyl substitution pattern.
Targeted Functionalization of Pre-formed Benzo[d]isothiazole Rings
The direct C-H functionalization of heterocyclic cores is a modern and atom-economical synthetic strategy. While specific literature on the direct C-H methylation of the benzo[d]isothiazole ring to produce the 3,5-dimethyl derivative is scarce, methods for regioselective functionalization of related benzofused sulfur-nitrogen heterocycles have been established, suggesting the feasibility of this approach. For example, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole (B189464) (BTD) at the C4 and C5 positions, creating versatile building blocks. acs.org Similarly, a completely regioselective C3 C-H arylation of benzo[b]thiophenes has been achieved using a heterogeneous palladium-on-carbon catalyst. nih.gov These examples highlight the potential for developing targeted C-H activation methods to introduce methyl groups onto the benzo[d]isothiazole scaffold, although controlling the regioselectivity to obtain the 3,5-disubstituted isomer would be a significant challenge.
Building Block Synthesis Utilizing Dimethylated Aromatic Precursors
A more direct and controllable strategy for synthesizing this compound is to employ a "building block" approach. This method begins with a commercially available or readily synthesized aromatic precursor that already possesses the desired 3,5-dimethyl substitution pattern. A suitable starting material would be 3,5-dimethylaniline (B87155) or a derivative thereof.
For example, one could adapt the synthetic routes described in Section 2.1. Starting from 3,5-dimethylaniline, one could synthesize a 2-halo-N-(3,5-dimethylphenyl)benzimidamide. This intermediate could then undergo a copper-catalyzed annulation with elemental sulfur, as has been reported for other arylbenzimidamides, to construct the desired this compound core. arkat-usa.org Alternatively, a precursor like 3,5-dimethylbenzaldehyde, which can be prepared via the selective oxidation of mesitylene, could serve as a starting point. google.com This aldehyde could be converted into the corresponding 2-mercaptobenzamide derivative through a multi-step sequence, which would then be ready for an intramolecular cyclization to yield the target molecule. This building block approach offers superior control over the final substitution pattern, avoiding issues with regioselectivity that might arise from post-synthesis functionalization.
Table 2: Hypothetical Routes Utilizing Dimethylated Precursors
| Dimethylated Precursor | Plausible Intermediate | Cyclization Strategy (from Sec. 2.1) | Final Product |
|---|---|---|---|
| 3,5-Dimethylaniline | 2-Bromo-N-(3,5-dimethylphenyl)benzimidamide | Copper-catalyzed annulation with sulfur powder arkat-usa.org | This compound |
| 3,5-Dimethylbenzaldehyde google.com | 2-Mercapto-N-(aryl)-5,7-dimethylbenzamide | Intramolecular oxidative N-S bond formation mdpi.com | 5,7-Dimethylbenzo[d]isothiazol-3(2H)-one |
| 3,5-Dimethylaniline | 2-Fluoro-3,5-dimethylbenzonitrile | Metal-free reaction with Na₂S then NH₃/NaOCl arkat-usa.org | 5,7-Dimethylbenzo[d]isothiazol-3-amine |
Optimization of Reaction Conditions for Selective Dimethylation
The synthesis of the this compound scaffold does not typically proceed via the selective dimethylation of the parent benzo[d]isothiazole. Instead, advanced synthetic methodologies rely on the construction of the heterocyclic ring from appropriately substituted aromatic precursors that already contain the methyl groups. The optimization of reaction conditions is therefore critical to maximize yield and purity in these annulation reactions. Several modern catalytic systems have been optimized for the synthesis of substituted benzo[d]isothiazoles, which are applicable to the 3,5-dimethyl derivative.
One prominent method is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org Optimization of this process showed that the catalyst [CpRh(MeCN)3][SbF6]2 (where Cp is pentamethylcyclopentadienyl) combined with AgOAc as an oxidant in PhCF3 as the solvent at 100 °C provides an effective system for assembling the benzo[d]isothiazole core. arkat-usa.org
Another versatile approach involves a copper-catalyzed tandem reaction. For the synthesis of related benzo[d]isothiazolones from 2-bromobenzamides and potassium thiocyanate (KSCN), optimization studies identified water as the ideal solvent and organic bases like triethylamine (B128534) (Et3N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as superior to inorganic bases. arkat-usa.org A similar copper-catalyzed synthesis from 2-bromo-N-arylbenzimidamides and sulfur powder proceeds efficiently under aerobic conditions in DMF. arkat-usa.org While various copper salts show good catalytic activity, the absence of a catalyst leads to a significant drop in yield. arkat-usa.org
Furthermore, the use of recyclable nano-catalysts represents a significant advancement. An efficient synthesis using a nano-nickel ferrite (B1171679) catalyst with sulfur powder has been developed. arkat-usa.orgmdpi.com The optimized conditions for this method involve using two equivalents of a base, such as 4-dimethylaminopyridine, and 15 mol% of the nickel catalyst, which can be reused multiple times. arkat-usa.org
The choice of solvent has also been shown to be a critical parameter. In the transformation of 1,3-benzoxathiin-4-one 1-oxides to benzo[d]isothiazolones, aprotic solvents like toluene (B28343) or THF were found to be preferable over protic ones, leading to quantitative yields with many amines. arkat-usa.org
| Method | Catalyst / Reagent | Oxidant / Base | Solvent | Temperature | Key Findings |
|---|---|---|---|---|---|
| Rhodium-Catalyzed Annulation | [Cp*Rh(MeCN)3][SbF6]2 | AgOAc | PhCF3 | 100 °C | Efficient for assembling the benzo[d]isothiazole core from benzimidates. arkat-usa.org |
| Copper-Catalyzed Cascade (from 2-bromobenzamide) | Cu(I) salts (e.g., CuI, CuCl) | Et3N or DABCO | Water | Optimized | Water is the optimal solvent; organic bases are preferred. arkat-usa.org |
| Nano-Nickel Ferrite Catalysis | Nano-NiFe2O4 | 4-dimethylaminopyridine | Not specified | Optimized | Catalyst is recyclable; efficient with 15 mol% catalyst loading. arkat-usa.orgmdpi.com |
| Ring-Transformation Reaction | Amine reactant | Amine acts as base | Toluene or THF | Elevated for hindered amines | Aprotic solvents are preferred over protic ones for higher yields. arkat-usa.org |
Preparation of Advanced Intermediates for this compound Functionalization
The functionalization of the this compound core is achieved through the preparation of advanced intermediates that possess reactive handles, allowing for the introduction of diverse chemical moieties.
Amino and Hydrazinyl Derivatives: A common strategy involves introducing an amino group, typically at the 3-position, to create 3-amino-5-methylbenzo[d]isothiazole. This intermediate is highly versatile. For instance, it can be reacted with aldehydes and ketones to form Schiff bases. nih.gov These Schiff bases are valuable precursors for the synthesis of a wide range of heterocyclic systems and other functionalized molecules. nih.gov
Drawing an analogy from benzothiazole (B30560) chemistry, a 3-hydrazinyl-5-methylbenzo[d]isothiazole could serve as a powerful intermediate. In a similar system, 2-hydrazinyl-6-methoxybenzo[d]thiazole (B1301017) is prepared by treating the corresponding amine with hydrazine (B178648) hydrate. nih.gov This hydrazinyl derivative is then reacted with acetylacetone (B45752) to construct a dimethyl-pyrazole ring attached to the core scaffold. nih.gov This approach highlights a pathway to link other complex heterocyclic moieties to the this compound ring.
Halogenated Derivatives: Introducing a halogen atom onto the benzene (B151609) ring of this compound opens up possibilities for transition-metal-catalyzed cross-coupling reactions. A bromo-substituted derivative, for example, could be a key intermediate. Palladium-catalyzed reactions, such as direct C-H arylation, are used to functionalize similar bromo-substituted heterocyclic systems like 4-bromobenzo[c] arkat-usa.orgmdpi.comnih.govthiadiazole. mdpi.com This allows for the selective synthesis of monoarylated products. mdpi.com Such a halogenated intermediate of this compound would be a valuable building block for creating complex molecules with potential applications in materials science and medicinal chemistry.
Enantioselective Synthesis of Chiral this compound Derivatives
The this compound scaffold itself is achiral. Therefore, enantioselective synthesis must focus on introducing chirality in a substituent attached to the core ring system. While direct examples involving this specific scaffold are not prominent, advanced catalytic methods developed for other heterocycles can be hypothetically applied.
A potential strategy could involve a dual nickel- and photoredox-catalyzed reaction. This approach has been successfully used for the enantioselective preparation of N-benzylic heterocycles starting from α-heterocyclic carboxylic acids. univie.ac.at One could envision a derivative such as "(3,5-dimethylbenzo[d]isothiazol-X-yl)acetic acid" as a substrate. Using a dual catalytic system with a chiral pyridine-oxazoline (PyOx) ligand could facilitate a decarboxylative coupling to introduce a chiral center on the substituent. univie.ac.at
Another relevant methodology is the catalytic asymmetric synthesis of hydrothiazole derivatives, which has been achieved via a formal [2 + 1 + 2] cycloaddition triggered by the asymmetric addition of an isocyanide to an alkylidene malonate. nih.gov This demonstrates that complex, multi-component reactions can be rendered enantioselective with the appropriate chiral catalyst. Adapting such a strategy would require designing a this compound-containing substrate that can participate in a similar multicomponent reaction, where the stereochemistry is controlled by a chiral catalyst.
Sophisticated Spectroscopic and Analytical Characterization of 3,5 Dimethylbenzo D Isothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules. Through the application of one-dimensional and multi-dimensional NMR techniques, a comprehensive understanding of the molecular framework of 3,5-Dimethylbenzo[d]isothiazole can be achieved.
Regrettably, a thorough search of scientific literature and spectral databases did not yield specific ¹H NMR, ¹³C NMR, or multi-dimensional NMR data (COSY, HSQC, HMBC) for the compound this compound. While spectral data for closely related structures, such as this compound 1,1-dioxide, are available, the significant electronic influence of the sulfonyl group in the dioxide derivative renders a direct comparison or extrapolation of its spectral data to the parent compound scientifically unsound. For instance, the ¹H NMR data for the dioxide shows distinct aromatic and methyl proton signals that would be anticipated to have different chemical shifts in the absence of the electron-withdrawing dioxide group.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems.
COSY (Correlation Spectroscopy) would be utilized to identify proton-proton coupling networks within the this compound structure. This would reveal the connectivity between the aromatic protons on the benzene (B151609) ring and any potential long-range couplings involving the methyl groups.
HSQC (Heteronuclear Single Quantum Coherence) experiments directly correlate each proton to its attached carbon atom. This would definitively assign the carbon signals for the methyl groups and the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation) provides crucial information about the connectivity between protons and carbons over two to three bonds. This technique would be instrumental in assigning the quaternary carbons of the benzo[d]isothiazole core by observing correlations from the methyl protons and the aromatic protons to these non-protonated carbons.
Without experimental data, a hypothetical analysis remains speculative.
Quantitative NMR for Purity Assessment
Quantitative NMR (qNMR) offers a powerful method for determining the purity of a compound without the need for a specific reference standard of the same compound. By integrating the signals of this compound against a certified internal standard of known concentration, its absolute purity can be calculated with high precision. This method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. The selection of a suitable, non-overlapping signal from the analyte and the internal standard is critical for accurate quantification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
No specific experimental HRMS data for this compound could be located in the surveyed literature. For the related 1,1-dioxide derivative, HRMS data has been reported, confirming its elemental composition. However, this data is not applicable to the parent compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) would be employed to probe the structural integrity and fragmentation patterns of this compound. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is produced. The analysis of these fragment ions provides valuable insights into the compound's structure, confirming the connectivity of the bicyclic system and the positions of the methyl substituents. Common fragmentation pathways would likely involve the loss of methyl radicals or the cleavage of the isothiazole (B42339) ring.
Advanced Ionization Techniques (e.g., MALDI-TOF for cationic dyes)
While direct analysis of this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be unconventional unless it was part of a larger, non-volatile system or a cationic dye derivative, the principles of advanced ionization techniques are relevant. MALDI is a soft ionization method that is particularly useful for analyzing large or fragile molecules with minimal fragmentation. Should this compound be functionalized to create a cationic species, for example, in the context of developing novel dyes, MALDI-TOF would be an appropriate technique for its mass analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
Specific IR and Raman spectra for this compound are not available in public databases. A theoretical analysis would predict characteristic vibrational bands. The IR spectrum would be expected to show C-H stretching vibrations from the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and isothiazole rings, and various fingerprint region bands corresponding to bending and other complex vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-S and S-N bonds within the isothiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated π-electron system of the benzisothiazole core.
Further investigation into the photophysical properties could involve the determination of the fluorescence quantum yield, which quantifies the efficiency of the fluorescence process. researchgate.net Such studies are crucial for applications in materials science, where benzothiazole (B30560) derivatives are explored for their potential as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govnih.gov
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value | Comments |
| λmax (nm) | Data not available | Expected to be in the UV region, characteristic of the benzisothiazole chromophore. |
| Molar Absorptivity (ε) | Data not available | Dependent on the probability of the electronic transition. |
| Solvent | Data not available | The choice of solvent can influence the position and shape of absorption bands. |
| Fluorescence Emission | Data not available | Many benzothiazole derivatives are known to be fluorescent. |
X-ray Diffraction (XRD) for Solid-State Structural Confirmation and Conformational Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry and the planarity of the bicyclic ring system.
Currently, there are no published crystal structures for this compound in crystallographic databases. However, the crystal structures of several more complex benzisothiazole derivatives have been determined. For example, the structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide has been reported, providing insight into the fundamental geometry of the benzo[d]isothiazole ring system. researchgate.net Similarly, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals a nearly planar benzothiazole ring system. nih.gov These studies on related compounds show that the benzisothiazole moiety is typically planar, and the crystal packing is influenced by intermolecular interactions such as π-π stacking. nih.govnih.gov For this compound, an XRD analysis would be expected to confirm the fusion of the benzene and isothiazole rings and provide information on how the molecules pack in the crystal lattice.
Table 2: Anticipated Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
For this compound, an HPLC method would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection could be achieved using a Diode-Array Detector (DAD) or a UV detector set to one of the absorption maxima of the compound. researchgate.net A well-developed HPLC method would allow for the separation of this compound from starting materials, by-products, and other impurities, enabling its quantification and purity determination. The development of such a method would involve optimizing parameters like mobile phase composition, flow rate, and column temperature. nih.gov
Gas Chromatography, another powerful separation technique, is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis. A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. nih.gov
Table 3: Representative Chromatographic Conditions for Analysis of Benzisothiazole Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | Reversed-phase (e.g., C18, 5 µm) | Gradient of acetonitrile/water | DAD or UV |
| GC | Capillary column (e.g., DB-5ms) | Helium or Hydrogen | FID or MS |
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter and lacks a plane of symmetry. Upon examination of the structure of this compound, it is evident that the molecule is achiral as it does not possess any stereogenic centers. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, chiral chromatography is not an applicable technique for the analysis of its purity.
Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the characterization of organic molecules.
In an LC-MS analysis of this compound, the compound would first be separated by HPLC as described above. The eluent from the HPLC column would then be directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS that would generate protonated molecules [M+H]+ of this compound. nih.gov The mass spectrometer would then separate these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. Further fragmentation of the parent ion (MS/MS) would yield a characteristic pattern of fragment ions, which is invaluable for structural elucidation. nih.govnih.gov
Similarly, in a GC-MS analysis, after separation by GC, the molecules are ionized, typically by Electron Ionization (EI). This high-energy ionization method causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. While a specific mass spectrum for this compound is not documented in public libraries, analysis of related structures suggests that fragmentation would likely involve cleavage of the isothiazole ring and loss of methyl groups.
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS | ESI (+) | Data not available (Expected [M+H]+) | Data not available |
| GC-MS | EI | Data not available (Expected M+•) | Data not available |
Chemical Reactivity and Mechanistic Transformations of 3,5 Dimethylbenzo D Isothiazole
Reactivity of the Methyl Substituents (e.g., oxidation, halogenation of alkyl groups)
The methyl groups at the 3- and 5-positions of the benzo[d]isothiazole ring are expected to undergo reactions typical of alkylarenes.
Oxidation: The methyl groups on the aromatic ring can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or be completely degraded, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely oxidize the methyl groups to carboxylic acids. Milder or more selective oxidizing agents might allow for the formation of the corresponding aldehydes. For example, the selective oxidation of a methyl group on a related heterocyclic compound, 2-butyl-5-methylbenzo[d]isothiazol-3(2H)-one, to the corresponding carboxylic acid has been documented, suggesting that similar transformations are feasible for 3,5-dimethylbenzo[d]isothiazole.
Halogenation: The halogenation of the methyl groups of this compound is anticipated to proceed via a free radical mechanism, typically initiated by UV light or radical initiators. This type of reaction on a related compound, methylbenzene (toluene), can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group with a halogen, such as chlorine or bromine. Current time information in Bangalore, IN. The extent of halogenation can be controlled by the stoichiometry of the halogenating agent. It is plausible that the methyl groups of this compound would exhibit similar reactivity, yielding mono-, di-, or tri-halomethyl derivatives at either the 3- or 5-position.
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not readily found, the reactivity of related benzothiazole (B30560) and thiazole (B1198619) systems in palladium-catalyzed cross-coupling reactions suggests that this compound could be a viable substrate for such transformations.
These reactions typically involve the activation of a C-H or C-X (where X is a halide) bond by a palladium catalyst. Given the presence of C-H bonds on the benzene (B151609) ring, direct C-H activation for arylation or other coupling reactions is a possibility. For example, palladium-catalyzed direct C-H arylation has been successfully applied to various imidazo[2,1-b]thiazoles. Such reactions often proceed with high regioselectivity, which in the case of this compound would be influenced by the electronic and steric effects of the methyl and isothiazole (B42339) moieties.
The general scheme for a palladium-catalyzed direct arylation reaction is shown below:
Computational Chemistry and Theoretical Investigations of 3,5 Dimethylbenzo D Isothiazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in predicting the electronic properties and thermodynamic stability of a molecule. For 3,5-Dimethylbenzo[d]isothiazole, these theoretical approaches would provide a foundational understanding of its intrinsic characteristics.
Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
A theoretical study on this compound would calculate the energies of the HOMO and LUMO, as well as the energy gap. This data, which is currently unavailable, would be presented in a table similar to the hypothetical one below.
Hypothetical Data Table: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table represents the type of data that would be generated from DFT calculations. Currently, no published values for this compound exist.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra are invaluable for confirming molecular structures and understanding electronic transitions. While experimental NMR data has been reported for the related compound this compound 1,1-dioxide, a computational prediction for this compound itself is not available. amazonaws.com Such a study would provide a comparison between theoretical and experimental values, aiding in the structural elucidation and characterization of the compound.
Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |
| UV-Vis λmax (nm) | Data not available | Data not available |
This table illustrates how predicted spectroscopic data would be presented. No such computational data for this compound has been found in the literature.
Prediction of Reactivity and Reaction Pathways
Theoretical chemistry also provides powerful tools for predicting how a molecule will behave in a chemical reaction. By mapping out potential energy surfaces and analyzing reactivity indices, chemists can anticipate reaction outcomes and design new synthetic routes.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Fukui functions are used within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these indices for each atom in this compound, one could predict which positions are most susceptible to chemical modification. This information is crucial for synthetic chemists looking to functionalize the benzisothiazole core. To date, no such analysis has been published for this specific molecule.
Transition State Analysis for Reaction Mechanisms
To understand the mechanism of a chemical reaction, computational chemists locate and analyze the transition state—the highest energy point along the reaction pathway. A transition state analysis for reactions involving this compound would provide critical insights into the feasibility and kinetics of its transformations. This level of detailed mechanistic investigation has not yet been reported.
Conformational Analysis and Tautomeric Equilibria
For molecules with flexible components or the potential to exist in different tautomeric forms, computational analysis can determine the most stable conformations and the equilibrium between tautomers. While the benzisothiazole scaffold is rigid, the methyl groups could have different rotational orientations. More importantly, if there were possibilities for tautomerism within the benzisothiazole ring system, computational studies would be essential to determine the relative stabilities of the different forms. There is currently no published conformational or tautomeric analysis for this compound.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be employed to understand how it interacts with itself in a condensed phase (e.g., in a crystal or in solution) and with other molecules, such as solvents or biological macromolecules. These simulations would typically involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound, often solvated in a chosen medium like water or an organic solvent to mimic physiological or experimental conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at small time steps.
Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamics and interactions.
Potential Research Findings from MD Simulations:
MD simulations on this compound could reveal important information about its intermolecular interactions:
Hydrogen Bonding: The nitrogen atom in the isothiazole (B42339) ring could act as a hydrogen bond acceptor, while the methyl groups are generally non-polar. Simulations could quantify the strength and dynamics of any potential hydrogen bonds with surrounding molecules.
π-π Stacking: The aromatic benzo-fused ring is capable of engaging in π-π stacking interactions with other aromatic systems. MD simulations can determine the preferred orientation and interaction energy of these stacking arrangements.
Hydrophobic Interactions: The methyl groups contribute to the hydrophobic character of the molecule. Simulations can elucidate how these groups influence the molecule's solvation and its interaction with non-polar regions of other molecules.
Conformational Flexibility: Although the benzo[d]isothiazole core is rigid, the methyl groups have rotational freedom. MD can explore the conformational landscape of the molecule.
An illustrative example of data that could be generated from MD simulations is shown in the table below. This table conceptualizes the type of interaction energies that could be calculated between a this compound molecule and a hypothetical binding partner.
| Interaction Type | Potential Energy Contribution (kcal/mol) | Key Interacting Residues (in a hypothetical protein) |
| Van der Waals | -25 to -35 | Aromatic and aliphatic residues |
| Electrostatic | -10 to -20 | Polar and charged residues |
| Hydrogen Bonding | -2 to -5 | Serine, Threonine, Aspartate |
| π-π Stacking | -5 to -10 | Phenylalanine, Tyrosine, Tryptophan |
| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
In Silico Screening and Molecular Docking Studies for Targeted Biological Interactions
In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves:
Target and Ligand Preparation: The 3D structures of the target protein and the ligand (this compound) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.
Conformational Sampling: The docking algorithm samples a large number of possible conformations of the ligand within the binding site.
Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the results are ranked.
For this compound, molecular docking could be used to screen for potential biological targets. For instance, studies on other benzo[d]isothiazole derivatives have shown their potential as inhibitors of enzymes like PD-1/PD-L1, which is relevant in cancer immunotherapy. nih.gov Docking this compound into the binding sites of such proteins could provide initial clues about its potential biological activity.
In Silico Screening
In silico screening, or virtual screening, involves docking a large library of compounds against a target protein to identify those that are most likely to bind. If this compound were part of such a library, its potential to interact with various biological targets could be assessed.
Potential Research Findings from Docking and Screening:
Binding Mode Prediction: Docking studies would predict the specific orientation of this compound within a protein's binding pocket, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.
Affinity Estimation: The docking score provides an estimate of the binding affinity, which can be used to prioritize compounds for further experimental testing.
Target Identification: Virtual screening could identify potential protein targets for this compound, suggesting possible therapeutic applications.
The table below illustrates the kind of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.
| Parameter | Predicted Value |
| Docking Score (kcal/mol) | -5 to -9 |
| Predicted Inhibition Constant (Ki) | Micromolar (µM) to Nanomolar (nM) range |
| Key Interactions | Hydrogen bond with backbone carbonyl, π-π stacking with aromatic residue, hydrophobic interactions with aliphatic residues |
| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
In a study on related benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction, molecular docking and subsequent molecular dynamics simulations revealed crucial interactions. nih.gov For example, a derivative, compound D7, showed hydrophobic interactions with residues like Ile54, Tyr56, Met115, and Ala121, and a π-π stacking interaction with Tyr56. nih.gov Similar types of interactions would be investigated for this compound in a relevant biological context.
Advanced Applications of 3,5 Dimethylbenzo D Isothiazole in Materials Science and Catalysis
Role as a Ligand in Coordination Chemistry and Organometallic Catalysis
The nitrogen and sulfur atoms within the isothiazole (B42339) ring of 3,5-Dimethylbenzo[d]isothiazole present potential coordination sites, making it an attractive ligand for the synthesis of metal complexes. The presence of two methyl groups can further influence the steric and electronic properties of the resulting complexes, offering a means to fine-tune their reactivity and catalytic performance.
Design of Metal Complexes with Dimethylated Benzo[d]isothiazole Ligands
The design of metal complexes using benzo[d]isothiazole derivatives is an area of growing interest. While specific research on this compound as a ligand is limited, the broader class of isothiazole-containing molecules has been successfully employed in coordination chemistry. The synthesis of such complexes typically involves the reaction of a suitable metal precursor with the benzo[d]isothiazole ligand in an appropriate solvent.
The coordination mode of the ligand can vary depending on the metal center, its oxidation state, and the reaction conditions. The nitrogen atom of the isothiazole ring is a primary coordination site. The methyl groups at the 3 and 5 positions can exert steric hindrance, influencing the geometry of the resulting metal complex. This steric influence can be strategically utilized to control the number of ligands coordinating to the metal center and to create specific spatial arrangements that may be beneficial for catalytic applications.
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Description | Potential Influence of Methyl Groups |
| N-coordination | The nitrogen atom of the isothiazole ring acts as a Lewis base, donating its lone pair of electrons to the metal center. | Steric hindrance from the 3-methyl group could influence the approach of the metal ion and the resulting bond angles. |
| S-coordination | The sulfur atom can also potentially coordinate to a metal center, although this is less common for isothiazoles compared to thiazoles. | The electronic effect of the methyl groups might subtly influence the electron density on the sulfur atom. |
| Bridging Ligand | The molecule could potentially bridge two metal centers, utilizing both the nitrogen and another atom or the π-system. | The overall rigidity and shape of the ligand, influenced by the dimethyl substitution, would be critical in determining the feasibility and structure of bridged complexes. |
Catalytic Activity and Selectivity of Derived Complexes
The electronic properties of the this compound ligand, modulated by the electron-donating methyl groups, can impact the electron density at the metal center. This, in turn, can influence the catalytic cycle's key steps, such as oxidative addition and reductive elimination. For instance, a more electron-rich metal center might facilitate oxidative addition.
Furthermore, the chiral environment that could be created by incorporating this compound into a larger, asymmetric ligand scaffold could be exploited in asymmetric catalysis to achieve high enantioselectivity. The steric bulk of the dimethylated benzothiazole (B30560) unit could play a crucial role in differentiating between enantiotopic faces of a prochiral substrate.
Scaffold for the Development of Functional Dyes and Probes
The benzo[d]isothiazole core, with its conjugated π-system, provides a robust scaffold for the design of functional dyes and fluorescent probes. The emission properties of such molecules can be sensitive to their local environment, making them useful for sensing and imaging applications.
Derivatives of the structurally related benzo[d]thiazole have been successfully developed as fluorescent probes for various analytes and biological structures. For example, novel benzothiazole derivatives have been synthesized to detect β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to the protein aggregates. nih.gov Another study developed a benzothiazole-based fluorescent probe with aggregation-induced emission (AIE) characteristics for the detection of hydrogen peroxide in living cells. nih.gov
By analogy, this compound could serve as a foundational structure for new fluorogenic dyes. The introduction of specific functional groups onto the benzo[d]isothiazole framework can be used to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The methyl groups on the this compound scaffold can also influence these properties through their electronic and steric effects. Furthermore, the development of derivatives exhibiting bio-aggregachromism, where fluorescence is enhanced upon aggregation in biological environments, is a promising avenue for this class of compounds.
Precursor for Advanced Polymeric Materials
The rigid and aromatic nature of the benzo[d]isothiazole unit makes it an attractive component for advanced polymeric materials. The incorporation of such heterocyclic structures into a polymer backbone can enhance thermal stability, mechanical strength, and confer specific optoelectronic properties.
Research into polymers containing the isomeric benzo[d] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazole (BT) has demonstrated the potential of such heterocycles in the development of high-performance organic semiconductors. northwestern.edu These polymers have been utilized in applications such as transistors, solar cells, and photodetectors. northwestern.edu Similarly, polythiophenes containing benzo[d]thiazole have been studied for their electronic properties and potential use in electronic devices. nih.gov
This compound could be functionalized with polymerizable groups, such as vinyl, ethynyl, or halide moieties, to enable its use as a monomer in various polymerization reactions. The resulting polymers could exhibit interesting properties for applications in organic electronics, high-performance plastics, or as membrane materials. The dimethyl substitution could improve the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod polymers.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Properties |
| Conjugated Polymers | By incorporating the benzo[d]isothiazole unit into a conjugated backbone (e.g., with thiophene (B33073) or fluorene (B118485) units), materials with tailored electronic band gaps and charge transport properties could be developed for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |
| Polyimides/Polyamides | Introduction of the rigid this compound moiety into the backbone of high-performance polymers like polyimides or polyamides could enhance their thermal and mechanical stability for applications in aerospace and electronics. |
| Polymers of Intrinsic Microporosity (PIMs) | The contorted shape that might arise from the dimethylated benzoisothiazole unit could lead to inefficient packing in the solid state, creating microporosity. Such polymers could be useful for gas separation and storage applications. |
Intermediate in the Synthesis of Complex Organic Molecules
Recent advancements have highlighted various synthetic routes to the benzo[d]isothiazole scaffold, indicating its utility as a versatile intermediate in organic synthesis. arkat-usa.org These methods often involve the construction of the isothiazole ring onto a pre-functionalized benzene (B151609) derivative. arkat-usa.org
This compound itself can serve as a starting material for further chemical transformations. The isothiazole ring can be cleaved under certain reductive or oxidative conditions, providing access to other functionalized aromatic compounds. The methyl groups and the aromatic ring can also be subjected to various chemical modifications, such as halogenation, nitration, or metal-catalyzed cross-coupling reactions, to build more complex molecular architectures. The synthesis of a cytisine (B100878) derivative utilizing a 3,5-dimethylisoxazole (B1293586) moiety, an isomer of the core ring in the title compound, showcases the utility of such dimethylated heterocyclic systems in constructing biologically relevant molecules. nih.gov
The strategic use of this compound as an intermediate allows for the introduction of the unique electronic and steric properties of this heterocyclic system into a larger target molecule, which could be a pharmaceutical agent, an agrochemical, or a new material.
Biological Interaction Studies of 3,5 Dimethylbenzo D Isothiazole Derivatives at a Molecular Level
Interference with Microbial Cellular Processes (e.g., protein and nucleic acid synthesis inhibition)
Quorum Sensing Modulation Mechanisms
Derivatives of the benzo[d]isothiazole scaffold have been identified as potential modulators of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. While direct studies on 3,5-Dimethylbenzo[d]isothiazole are limited, research on structurally related benzothiazole (B30560) derivatives provides insight into the likely mechanisms of QS modulation. These mechanisms primarily involve the disruption of QS signaling pathways, leading to the attenuation of pathogenic traits rather than direct bactericidal action, which presents a promising strategy to combat bacterial infections and overcome antibiotic resistance. nih.govnih.gov
The anti-QS activity of these compounds is often evaluated using biosensor organisms like Chromobacterium violaceum, which produces the pigment violacein (B1683560) under the control of QS. Inhibition of violacein production indicates interference with the QS system. nih.govfrontiersin.org For instance, certain tetrazine derivatives linked to a benzothiazole moiety have demonstrated anti-QS activity by inhibiting violacein production. nih.gov
The primary mechanisms by which benzo[d]isothiazole derivatives and their analogs are thought to modulate quorum sensing include:
Interference with Signal Molecule Synthesis: These compounds may inhibit the enzymes responsible for synthesizing autoinducer molecules, the chemical signals of QS. By reducing the concentration of these signaling molecules, the activation of the QS cascade is prevented. mdpi.com
Blocking of Signal Molecule Receptors: The derivatives can act as antagonists by binding to the receptor proteins of autoinducers. This competitive binding prevents the natural signaling molecules from activating the receptor and initiating the downstream gene expression responsible for virulence factors and biofilm formation. nih.govresearchgate.net
Disruption of Downstream Signaling Pathways: Even if the signal molecule binds to its receptor, these compounds might interfere with the subsequent phosphorylation cascades or other intracellular signaling events that lead to the coordinated expression of virulence genes. mdpi.com
Research on benzothiazole derivatives containing an isopropanolamine moiety has shown that these compounds can suppress QS-regulated virulence factors in plant pathogenic bacteria, such as biofilm formation, extracellular polysaccharide production, and enzyme activity. nih.gov This highlights the potential for dimethylated benzo[d]isothiazoles to act through similar mechanisms in a variety of bacterial species.
Structure-Activity Relationship (SAR) Studies of Dimethylated Benzo[d]isothiazoles
The biological activity of benzo[d]isothiazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies on related benzothiazole compounds offer valuable insights into how modifications to the dimethylated benzo[d]isothiazole structure could impact its efficacy as a modulator of biological interactions.
A key finding in the SAR of related benzothiazole derivatives is the impact of substituents on the benzene (B151609) ring. For example, in a series of benzothiazole-isoquinoline derivatives, the introduction of a methyl group at different positions on the benzothiazole ring was shown to influence inhibitory activity against enzymes like monoamine oxidase (MAO). Specifically, an ortho-methyl group increased MAO inhibition, while a para-methyl group was beneficial for inhibiting MAO-B. nih.gov This suggests that the position of the two methyl groups in this compound is critical to its specific biological activities.
In the context of antibacterial and anti-quorum sensing activity, SAR studies on benzothiazole derivatives have revealed important trends:
Substitution at the 2-position: The group attached to the 2-position of the benzothiazole ring is a frequent site for modification to enhance activity. For instance, the development of 2-aminobenzothiazole (B30445) derivatives with long hydrophobic alkyl chains was pursued to improve anti-biofilm activity, mimicking the structure of natural quorum sensing signaling molecules. nih.gov
Methyl Group Substitution: Studies on benzothiazole derivatives have shown that the presence of a methyl group on the benzothiazole ring can enhance antibacterial action. nih.gov In one study, a compound containing a 5,6-dimethylbenzo[d]thiazol-2-yl moiety was prepared as part of a series of tetrazine derivatives with antibacterial and anti-quorum sensing activities. nih.gov This finding supports the potential for the 3,5-dimethyl substitution pattern to confer significant biological activity.
Hybrid Molecules: The creation of hybrid molecules by linking the benzothiazole scaffold to other heterocyclic rings, such as pyrazole (B372694) or tetrazine, has been a successful strategy for developing potent antibacterial and anti-quorum sensing agents. nih.govnih.gov
The following table summarizes key SAR findings from studies on related benzothiazole derivatives, which can be extrapolated to guide the design of novel this compound derivatives.
| Compound Series | Key SAR Findings | Reference |
| Benzothiazole-isoquinoline derivatives | The position of methyl group substitution on the benzothiazole ring influences enzyme inhibitory activity. | nih.gov |
| 2-Aminobenzothiazole derivatives | Addition of long hydrophobic alkyl chains at the 2-position can enhance anti-biofilm properties. | nih.gov |
| Tetrazine-benzothiazole hybrids | A 5,6-dimethylbenzo[d]thiazol-2-yl moiety was part of a series showing antibacterial and anti-QS effects. | nih.gov |
| Pyrazole-thiazole hybrids of benzothiazole | Substitution of a methyl group on the phenyl ring attached to the thiazole (B1198619) increased antibacterial activity. | nih.gov |
These studies collectively suggest that the dimethyl substitution pattern on the benzo[d]isothiazole ring is a promising feature for biological activity. Further modifications at other positions, or the creation of hybrid structures, could lead to the development of highly potent and specific modulators of bacterial communication and other biological processes.
Synergistic Biological Interactions with Other Active Agents
A significant area of investigation for novel antimicrobial strategies is the use of compounds that can act synergistically with existing antibiotics. This approach can enhance the efficacy of conventional drugs, lower the required therapeutic doses, and potentially circumvent mechanisms of antibiotic resistance. Derivatives of the benzo[d]isothiazole scaffold have shown promise in this regard, acting as antibacterial synergists.
One notable example is the benzothiazole derivative designated as SN12. This compound was found to significantly augment the antibacterial effects of several widely used antibiotics against Pseudomonas aeruginosa, a challenging opportunistic pathogen known for its high levels of antibiotic resistance and biofilm formation. nih.gov In a murine skin wound infection model, SN12 demonstrated a remarkable synergistic effect, enhancing the activity of tobramycin, vancomycin, and ciprofloxacin (B1669076) by 100-fold, 200-fold, and 1000-fold, respectively, compared to the antibiotics used alone. nih.gov
The mechanism behind this synergy is believed to be the targeting of bacterial two-component systems, such as the Gac/Rsm pathway in P. aeruginosa, which regulate virulence and biofilm formation. nih.gov By disrupting these regulatory systems, the benzo[d]isothiazole derivative can render the bacteria more susceptible to the action of conventional antibiotics. Furthermore, SN12 was also observed to slow the development of resistance to ciprofloxacin and tobramycin. nih.gov
The following table presents the observed synergistic effects of the benzothiazole derivative SN12 with various antibiotics against P. aeruginosa in an in vivo model.
| Antibiotic | Fold-Increase in Efficacy with SN12 | Reference |
| Tobramycin | 100 | nih.gov |
| Vancomycin | 200 | nih.gov |
| Ciprofloxacin | 1000 | nih.gov |
While these findings are for a specific benzothiazole derivative, they underscore the potential of the broader class of dimethylated benzo[d]isothiazoles to act as potent synergistic agents. By targeting bacterial communication and regulatory networks, these compounds could play a crucial role in combination therapies to combat multidrug-resistant infections. Further research into the synergistic potential of this compound derivatives with a range of antibiotics against various pathogens is warranted.
Environmental Fate and Degradation Mechanisms of 3,5 Dimethylbenzo D Isothiazole
Chemical Degradation Pathways in Environmental Matrices
The chemical stability and degradation of isothiazolinones in the environment are influenced by several abiotic factors, including pH, temperature, and ultraviolet (UV) radiation. These processes can lead to the transformation of the parent compound into various degradation products.
Hydrolytic Degradation Mechanisms (pH and Temperature Dependence)
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of this process for isothiazolinones is significantly dependent on both pH and temperature.
Benzisothiazolinone (BIT) is generally considered to be hydrolytically stable, with studies indicating a half-life of over 30 days in the environment nih.govresearchgate.net. In controlled experiments, the abiotic hydrolysis of BIT was observed to be slow, with less than 10% of the compound degrading over a 120-day period rsc.org.
However, the stability of the isothiazole (B42339) ring in other related compounds shows marked dependence on environmental conditions. For instance, the hydrolysis of a 3,4-dichloroisothiazole derivative follows first-order kinetics, with its degradation rate varying with pH and temperature nih.gov. Similarly, the degradation of 4,5-dichloro-2-octyl-4-isothiazolin-3-one (DCOIT) is faster at neutral pH than at acidic or alkaline pH and increases with temperature nih.gov.
| Compound | Condition | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| DCOIT | pH 4 | 6.8 days | nih.gov |
| pH 7 | 1.2 days | ||
| pH 9 | 3.7 days | ||
| DCOIT | 4°C | >64 days | nih.gov |
| 25°C | 27.9 days | ||
| 40°C | 4.5 days | ||
| LY5-24-2 (3,4-dichloroisothiazole derivative) | pH 4, 25°C | 4.8 hours to 3.2 days | nih.gov |
| pH 7, 25°C | |||
| pH 9, 50°C |
Photolytic Degradation Pathways under UV Radiation
Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. This process is a significant degradation pathway for many isothiazolinones.
When exposed to sunlight, BIT can persist in the environment and retain its biocidal properties for up to three months researchgate.net. However, under direct UV-Vis irradiation in water, BIT undergoes photodegradation, leading to the formation of at least fourteen different photoproducts researchgate.net. The proposed degradation mechanism is complex and involves a combination of several chemical reactions, including isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes researchgate.net.
Studies on other isothiazolinones provide further insight into the kinetics of this process. The photodegradation of 2-octyl-4-isothiazolin-3-one (OIT) in tap water follows first-order kinetics, with a half-life of 28 hours nih.gov. For DCOIT, exposure to sunlight significantly accelerates its degradation, reducing its half-life by more than half compared to dark conditions nih.gov.
| Compound | Condition | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| DCOIT | Sunlight | 6.8 days | nih.gov |
| Dark Control | 14.4 days | ||
| OIT | Tap Water, Sunlight | 28 hours | nih.gov |
Thermal Decomposition Pathways and Products
The thermal decomposition of such compounds is typically a multi-stage process that yields a variety of gaseous products nih.govnih.gov. The composition of these products depends on whether the decomposition occurs in an inert or an oxidizing atmosphere.
In an inert (pyrolysis) atmosphere, the decomposition of structurally related heterocyclic compounds has been shown to release volatiles such as:
Ammonia (NH₃) nih.gov
Hydrogen isocyanate (HNCO) nih.gov
Hydrogen cyanide (HCN) nih.gov
Carbon monoxide (CO) nih.gov
Carbon dioxide (CO₂) nih.gov
Water (H₂O) nih.gov
Nitrogen dioxide (NO₂) nih.gov
Aromatic amine derivatives (e.g., aniline) nih.govnih.gov
In an oxidizing atmosphere (e.g., air), the decomposition process is generally more complex. In addition to the products listed above, other volatiles can be formed, including:
Nitrogen gas (N₂) nih.gov
Hydroxylamine (NH₂OH) nih.gov
Cyanogen ((CN)₂) nih.gov
Biodegradation Mechanisms and Metabolite Identification
Biodegradation, the breakdown of organic matter by microorganisms, is the primary driver of isothiazolinone dissipation in the environment rsc.orgnih.gov.
Microbial Transformation Pathways in Aquatic and Terrestrial Environments
In soil environments, the degradation of BIT is predominantly a biological process rsc.org. Studies have identified two primary metabolites, indicating a specific microbial transformation pathway rsc.org. The proposed degradation begins with the cleavage of the sulfur-nitrogen (S–N) bond within the five-membered thiazole (B1198619) ring. This initial step is followed by the conversion of the resulting hydrosulphonyl group into a hydroxyl group, forming the first transformation product (TP 1) rsc.org.
A second transformation product (TP 2), identified as 1,2-benzisothiazole, is also formed. This metabolite is likely generated through the reduction of the carbonyl group on the thiazole ring, followed by a dehydration reaction rsc.org.
Role of Specific Organisms in Biodegradation
The critical role of microorganisms in the degradation of BIT is demonstrated by comparing its persistence in natural versus sterilized soils. The degradation is significantly faster in unsterilized soils, where microbial communities are active rsc.org. Furthermore, BIT dissipates most rapidly in flooded or anaerobic soil conditions, which suggests that anaerobic microorganisms are more effective at breaking down this compound than aerobic microbes rsc.orgnih.gov.
High-throughput sequencing has identified the key bacterial groups responsible for BIT degradation in soil. The predominant phyla involved include Proteobacteria, Firmicutes, Bacteroidetes, Actinobacteria, and Acidobacteria researchgate.netnih.gov. Within these groups, the genus Lysinibacillus has been noted for its high relative abundance in flooded soil treatments where BIT degradation was rapid, suggesting it plays a significant role in the bioremediation process researchgate.netnih.gov.
| Microbial Group | Role in Degradation | Reference |
|---|---|---|
| Proteobacteria | Predominant phylum involved in BIT degradation | researchgate.netnih.gov |
| Firmicutes | Predominant phylum involved in BIT degradation | researchgate.netnih.gov |
| Bacteroidetes | Predominant phylum involved in BIT degradation | researchgate.netnih.gov |
| Actinobacteria | Predominant phylum involved in BIT degradation | researchgate.netnih.gov |
| Acidobacteria | Predominant phylum involved in BIT degradation | researchgate.netnih.gov |
| Lysinibacillus | Genus with high abundance in anaerobic conditions, potentially key to rapid BIT degradation | researchgate.netnih.gov |
Assessment of Environmental Persistence and Transformation Products of 3,5-Dimethylbenzo[d]isothiazole
The environmental persistence and degradation of this compound are influenced by a combination of biotic and abiotic processes. While specific data on this particular isomer is limited, the environmental fate of the closely related compound 1,2-benzisothiazolin-3-one (BIT) provides significant insights into its likely behavior. Benzothiazoles, as a class of compounds, undergo chemical, biological, and photolytic degradation in the environment, leading to the formation of various transformation products scite.ai.
Environmental Persistence
The persistence of isothiazolinones in the environment is variable and depends on the specific compound and environmental conditions. For instance, studies on various isothiazolinones have shown a range of degradation rates. In a study on a loamy sand soil, four isothiazolinones (methylisothiazolinone, benzisothiazolinone, octylisothiazolinone, and dichloro-octylisothiazolinone) were found to be more than 97% degraded within 120 days, with half-lives below 10 days. This suggests that these compounds are not expected to persist in the soil environment.
Conversely, 1,2-benzisothiazolin-3-one (BIT) has been described as being hydrolytically stable, with a half-life of more than 30 days in the environment. It has the potential to be transported through soil and reach surface water, retaining its biocidal properties for up to three months when exposed to sunlight.
The presence of methyl groups on the benzene (B151609) ring of this compound may influence its persistence. Studies on other aromatic compounds have shown that alkyl substitution can affect the rate of biodegradation. For example, with methylated phenanthrenes, the position of the methyl group influences the metabolic pathways, which can, in turn, affect the rate of degradation. In some cases, methylation can lead to slower degradation compared to the parent compound. Therefore, it is plausible that this compound may exhibit different persistence compared to the unsubstituted benzisothiazole.
Degradation Mechanisms and Transformation Products
The degradation of benzisothiazoles can occur through several pathways, including biodegradation and photodegradation.
Biodegradation: Microbial degradation is a key process in the removal of many organic pollutants from the environment. Aerobic mixed cultures have been shown to be capable of utilizing benzothiazoles as a source of carbon, nitrogen, and energy. While benzothiazole (B30560) and hydroxybenzothiazole can be microbially degraded relatively quickly, some derivatives like methylthiobenzothiazole are more stable under aerobic conditions. The principal environmental degradation pathway for methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolinone (CMIT) involves the opening of the isothiazole ring. A similar mechanism has been proposed for the degradation of octylisothiazolinone (OIT) in soil.
Photodegradation: Photodegradation is another important mechanism for the transformation of benzisothiazoles in the environment, particularly in aquatic systems. The photodegradation of benzisothiazolinone in water under UV-Vis irradiation has been studied, revealing the formation of fourteen different photoproducts. The proposed mechanism involves a combination of isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes. Similarly, the photodegradation of benzothiazole in the presence of iron oxides and oxalic acid under UV light has been shown to be an effective removal process.
The transformation products of benzisothiazoles can be numerous and varied. For instance, during the chlorination of various benzothiazoles and benzotriazoles, several transformation products have been identified using advanced analytical techniques. For 2-amino-benzothiazole, five transformation products were detected and tentatively identified. It is important to note that some of these transformation products may be more toxic than the parent compounds.
Future Research Directions and Translational Perspectives for 3,5 Dimethylbenzo D Isothiazole
Development of Green Chemistry Approaches for Synthesis
The future of chemical synthesis lies in the adoption of environmentally benign methodologies. For 3,5-Dimethylbenzo[d]isothiazole, a key research direction will be the development of green chemistry approaches for its synthesis. This involves moving away from traditional methods that may use hazardous reagents, harsh reaction conditions, or generate significant waste. Future research could focus on catalysis, exploring the use of reusable and non-toxic catalysts to improve reaction efficiency and reduce environmental impact. The use of alternative energy sources such as microwave or ultrasound irradiation could also be investigated to accelerate reaction times and reduce energy consumption. The development of one-pot syntheses from readily available starting materials would further enhance the green credentials of its production.
Exploration of Novel Reactivity and Functionalization Strategies
To expand the utility of this compound, a thorough exploration of its reactivity and the development of novel functionalization strategies are paramount. Future studies will likely focus on understanding the reactivity of the isothiazole (B42339) and benzene (B151609) rings, allowing for selective chemical modifications. This could involve late-stage functionalization techniques, which enable the introduction of various chemical groups into the core structure, thereby creating a library of new derivatives. Investigating its potential in cycloaddition reactions, cross-coupling reactions, and as a precursor for other heterocyclic systems could open up new synthetic pathways and applications.
Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry offers a powerful tool for accelerating research and development. In the context of this compound, advanced computational modeling can be employed for predictive research and rational design. Density Functional Theory (DFT) calculations can provide insights into its electronic structure, reactivity, and spectroscopic properties. Molecular docking simulations could predict its binding affinity to various biological targets, guiding the design of new therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate its structural features with its biological activity or material properties, enabling the in-silico design of more potent or efficient analogues.
Expansion of Applications in Emerging Material Technologies
The unique electronic and structural features of the benzisothiazole core suggest that this compound could find applications in emerging material technologies. Future research could explore its potential as a building block for organic semiconductors, conductive polymers, or organic light-emitting diodes (OLEDs). Its incorporation into polymer backbones could lead to materials with novel thermal, mechanical, or photophysical properties. Furthermore, its derivatives could be investigated as corrosion inhibitors or as components in advanced coatings and sensors.
Deeper Mechanistic Elucidation of Molecular and Cellular Biological Interactions
Should initial screenings reveal any biological activity for this compound, a crucial future direction will be the detailed elucidation of its molecular and cellular mechanisms of action. This would involve a combination of in-vitro and in-cellulo experiments to identify its specific biological targets. Techniques such as proteomics, transcriptomics, and metabolomics could provide a comprehensive view of the cellular pathways affected by the compound. Understanding these interactions at a molecular level is fundamental for its potential development in medicine or as a biological probe.
Integration with AI and Machine Learning for Structure-Property Predictions
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, AI and ML algorithms can be trained on existing data from related benzisothiazole derivatives to predict its properties. These models can forecast a range of characteristics, from its solubility and toxicity to its potential efficacy as a drug candidate or its performance in a material application. This approach can significantly reduce the time and cost associated with experimental screening and guide researchers toward the most promising avenues of investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
